molecular formula C18H28BrN5S B12701215 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-pentyl-N(sup 4),7,7-trimethyl-, monohydrobromide CAS No. 103291-34-5

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-pentyl-N(sup 4),7,7-trimethyl-, monohydrobromide

Cat. No.: B12701215
CAS No.: 103291-34-5
M. Wt: 426.4 g/mol
InChI Key: GAKMGGUWPRUNNM-UHFFFAOYSA-N
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Description

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-pentyl-N(sup 4),7,7-trimethyl-, monohydrobromide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its pyrimido-benzothiazine core, which is a fused ring system combining pyrimidine and benzothiazine moieties. The presence of diamine groups and the specific substitutions at various positions contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-pentyl-N(sup 4),7,7-trimethyl-, monohydrobromide involves multiple steps, typically starting with the preparation of the pyrimido-benzothiazine core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-pentyl-N(sup 4),7,7-trimethyl-, monohydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

    Amination: Introduction of amine groups can be achieved through amination reactions, often using amine precursors and catalysts.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-pentyl-N(sup 4),7,7-trimethyl-, monohydrobromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-pentyl-N(sup 4),7,7-trimethyl-, monohydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-pentyl-N(sup 4),7,7-trimethyl-, monohydrobromide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and resulting properties.

Properties

CAS No.

103291-34-5

Molecular Formula

C18H28BrN5S

Molecular Weight

426.4 g/mol

IUPAC Name

4-N,7,7-trimethyl-4-N-pentyl-6,8-dihydropyrimido[4,5-b][1,4]benzothiazine-4,9-diamine;hydrobromide

InChI

InChI=1S/C18H27N5S.BrH/c1-5-6-7-8-23(4)16-14-17(21-11-20-16)24-15-12(19)9-18(2,3)10-13(15)22-14;/h11H,5-10,19H2,1-4H3;1H

InChI Key

GAKMGGUWPRUNNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(C)C1=C2C(=NC=N1)SC3=C(CC(CC3=N2)(C)C)N.Br

Origin of Product

United States

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